Mupirocin-Calcium

Übersicht

Beschreibung

Mupirocin is a topical antibiotic derived from the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections such as impetigo and folliculitis, and to eliminate methicillin-resistant Staphylococcus aureus (MRSA) from the nasal passages . Mupirocin works by inhibiting bacterial protein synthesis, making it effective against a range of gram-positive bacteria .

Wissenschaftliche Forschungsanwendungen

Mupirocin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Synthese und Modifikation von Polyketid-Antibiotika verwendet.

Biologie: Wird in Studien eingesetzt, die bakterielle Resistenzmechanismen und die Entwicklung neuer Antibiotika untersuchen.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von topischen Antibiotika-Formulierungen verwendet.

5. Wirkmechanismus

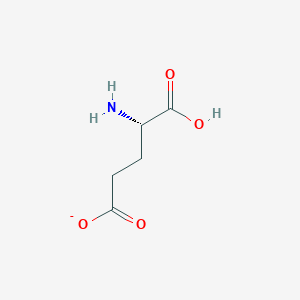

Mupirocin entfaltet seine antibakterielle Wirkung durch Hemmung des Enzyms Isoleucyl-tRNA-Synthetase. Dieses Enzym ist für die Synthese von Isoleucin essentiell, einer Aminosäure, die für die bakterielle Proteinsynthese erforderlich ist. Durch die Bindung an die aktive Stelle des Enzyms verhindert Mupirocin den Einbau von Isoleucin in bakterielle Proteine, was letztendlich zum Absterben der Bakterien führt .

Ähnliche Verbindungen:

Neomycin: Ein weiteres topisches Antibiotikum zur Behandlung von Hautinfektionen.

Bacitracin: Wird häufig in topischen Formulierungen mit Neomycin kombiniert.

Polymyxin B: Wird in Kombination mit anderen Antibiotika für topische Anwendungen verwendet.

Vergleich: Mupirocin ist in seinem Wirkmechanismus einzigartig, da es speziell auf die Isoleucyl-tRNA-Synthetase abzielt, während andere Antibiotika wie Neomycin und Bacitracin unterschiedliche Ziele und Mechanismen haben. Diese einzigartige Wirkweise macht Mupirocin besonders wirksam gegen MRSA und verringert die Wahrscheinlichkeit von Kreuzresistenzen mit anderen Antibiotika .

Wirkmechanismus

Target of Action

Mupirocin calcium, also known as Mupirocin calcium dihydrate, primarily targets the bacterial enzyme isoleucyl-tRNA synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

Mupirocin calcium exerts its antibacterial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby disrupting protein synthesis within the bacteria .

Biochemical Pathways

The biochemical pathway of Mupirocin Calcium involves inhibiting the activity of IleRS, an enzyme essential for the incorporation of the amino acid isoleucine into proteins . By targeting this enzyme, the drug disrupts protein synthesis in the bacteria, leading to their eventual death .

Pharmacokinetics

It is primarily used for the treatment of impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Result of Action

The result of Mupirocin calcium’s action is the inhibition of bacterial protein synthesis, which usually results in bacterial death . It is effective against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

Mupirocin calcium is used as a topical treatment for bacterial skin infections, such as impetigo or folliculitis . It may also be used to get rid of methicillin-resistant S. aureus (MRSA) when present in the nose without symptoms . The effectiveness of Mupirocin calcium can be influenced by the environment in which it is used, including factors such as the presence of other bacteria, the pH of the environment, and the specific site of infection .

Biochemische Analyse

Biochemical Properties

Mupirocin calcium primarily works by inhibiting bacterial protein synthesis . It inhibits the activity of bacterial isoleucyl-tRNA synthetase , which prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . Due to its unique mode of action, Mupirocin calcium does not demonstrate cross-resistance with other classes of antimicrobial agents .

Cellular Effects

Mupirocin calcium is used as a topical treatment for bacterial skin infections, such as impetigo or open wounds, which are typically due to infection by Staphylococcus aureus or Streptococcus pyogenes . It is also useful in the treatment of superficial methicillin-resistant Staphylococcus aureus (MRSA) infections . Severe burning, stinging, or irritation may occur as side effects .

Molecular Mechanism

The molecular mechanism of Mupirocin calcium involves blocking the active site of isoleucyl-tRNA synthetase . This prevents the enzyme from binding isoleucine and ATP for Ile-tRNA Ile synthesis . As a result, bacterial protein synthesis is inhibited, leading to bacterial death .

Temporal Effects in Laboratory Settings

Chronic therapy with Mupirocin calcium can lead to the development of mupirocin-resistant staphylococci . Moreover, resistance to Mupirocin calcium was first detected in 1987, and high-level resistance in S. aureus is due to a plasmid-encoded second isoleucyl-tRNA synthetase .

Dosage Effects in Animal Models

In a study where Mupirocin calcium was encapsulated in hydroxyapatite extracted from bovine and caprine bones, it was demonstrated to be more superior to the conventional ointment in the management of chronic wound conditions in Wistar rats .

Metabolic Pathways

Mupirocin calcium is involved in the metabolic pathway of protein synthesis in bacteria . It inhibits the activity of bacterial isoleucyl-tRNA synthetase, thereby preventing the synthesis of bacterial proteins .

Transport and Distribution

Mupirocin calcium is available in topical formulations only due to extensive systemic metabolism . It is used in the treatment of impetigo and traumatic skin lesions due to secondary skin infections .

Subcellular Localization

As a topical antibiotic, Mupirocin calcium acts at the site of application, primarily the skin surface, where it inhibits bacterial protein synthesis . It does not have a specific subcellular localization as it does not enter cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mupirocin is produced through the fermentation of Pseudomonas fluorescens. The biosynthesis involves the production of pseudomonic acids, which are then isolated and purified . The fermentation process typically uses a submerged culture method, where the bacteria are grown in a nutrient-rich medium under controlled conditions .

Industrial Production Methods: In industrial settings, mupirocin is produced by large-scale fermentation. The fermentation broth is extracted using organic solvents such as methyl isobutyl ketone or ethyl acetate. The mupirocin is then re-extracted from the solvent using a sodium hydrogen carbonate solution . The final product is purified to achieve the desired level of purity and potency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mupirocin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Mupirocin kann zu verschiedenen Derivaten oxidiert werden, die unterschiedliche bakterizide Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Mupirocin modifizieren und möglicherweise seine Wirksamkeit verändern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Mupirocin-Derivate, die je nach den vorgenommenen Modifikationen eine erhöhte oder verringerte bakterizide Aktivität aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Neomycin: Another topical antibiotic used to treat skin infections.

Bacitracin: Often combined with neomycin in topical formulations.

Polymyxin B: Used in combination with other antibiotics for topical applications.

Comparison: Mupirocin is unique in its mechanism of action, as it specifically targets isoleucyl-tRNA synthetase, whereas other antibiotics like neomycin and bacitracin have different targets and mechanisms. This unique mode of action makes mupirocin particularly effective against MRSA and reduces the likelihood of cross-resistance with other antibiotics .

Eigenschaften

Key on ui mechanism of action |

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. |

|---|---|

CAS-Nummer |

115074-43-6 |

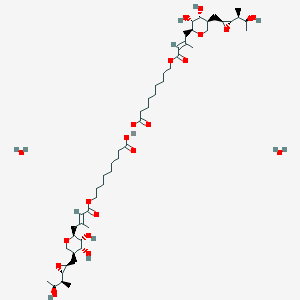

Molekularformel |

C52H90CaO20 |

Molekulargewicht |

1075.3 g/mol |

IUPAC-Name |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 |

InChI-Schlüssel |

DDHVILIIHBIMQU-YJGQQKNPSA-L |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

Isomerische SMILES |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] |

Kanonische SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

melting_point |

77-78 77 - 78 °C |

Physikalische Beschreibung |

Solid |

Löslichkeit |

2.65e-02 g/L |

Synonyme |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)